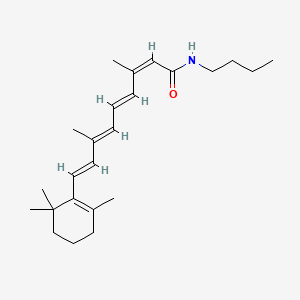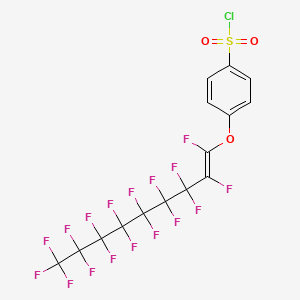
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C13H19NO3S2. It is known for its unique structure, which includes a thiazolium ring and a toluene-p-sulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate typically involves the reaction of 2-methylthiazole with ethyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolium ring. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the toluene-p-sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Applications De Recherche Scientifique
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide: Similar structure but with a bromide group instead of toluene-p-sulphonate.
2-Methylthiazolium chloride: Lacks the ethyl group and toluene-p-sulphonate group.
Uniqueness
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate is unique due to its combination of the thiazolium ring and toluene-p-sulphonate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
94109-72-5 |
|---|---|
Formule moléculaire |
C13H19NO3S2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C6H12NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-4-5-8-6(7)2/h2-5H,1H3,(H,8,9,10);3-5H2,1-2H3/q;+1/p-1 |
Clé InChI |
XFQZVBXNXUMYPU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















